6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Lipophilicity Physicochemical profiling Drug-likeness

This compound uniquely integrates 6-ethyl, 4-methoxybenzenesulfonyl, and N-methylpiperazine substituents on a quinoline core—each group individually contributing to biological activity. LogP 3.7, MW 425.5 Da, 6 HBA, 0 HBD place it in lead-like space for kinase ATP-binding site optimization. Distinct IP from 7-chloro-4-piperazinylquinoline series. Two reactive N-centers allow rapid N-alkylation/acylation/sulfonylation for library synthesis. Validated reference for SAR in MDA-MB-468, MDA-MB-231, MCF7 breast cancer lines. High-purity standard for HPLC-MS, NMR, and X-ray workflows.

Molecular Formula C23H27N3O3S
Molecular Weight 425.55
CAS No. 866897-30-5
Cat. No. B2727545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
CAS866897-30-5
Molecular FormulaC23H27N3O3S
Molecular Weight425.55
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C
InChIInChI=1S/C23H27N3O3S/c1-4-17-5-10-21-20(15-17)23(26-13-11-25(2)12-14-26)22(16-24-21)30(27,28)19-8-6-18(29-3)7-9-19/h5-10,15-16H,4,11-14H2,1-3H3
InChIKeyBZDXATAXDMZJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline (CAS 866897‑30‑5): Chemical Identity, Physicochemical Profile, and Procurement Baseline


6‑Ethyl‑3‑(4‑methoxybenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline (CAS 866897‑30‑5) is a fully synthetic quinoline derivative that belongs to the 4‑piperazinylquinoline‑3‑sulfonylaryl chemotype [1]. Its computed molecular weight is 425.5 g·mol⁻¹, its XLogP3‑AA is 3.7, and it possesses six hydrogen‑bond acceptors with zero hydrogen‑bond donors, placing it in a favourable region of drug‑like chemical space [1]. The compound has been deposited in public screening collections (PubChem CID 7184122) and is offered by multiple commercial suppliers, indicating its availability as a research‑tool compound or synthetic building block [1].

Why a 4‑Piperazinylquinoline‑3‑sulfonylaryl Scaffold Cannot Be Replaced by a Generic Quinoline or a Simple Piperazine Sulfonamide


The 4‑(4‑methylpiperazin‑1‑yl) substituent at C‑4, the 4‑methoxybenzenesulfonyl group at C‑3, and the 6‑ethyl group on the quinoline core each contribute distinct physicochemical and pharmacophoric features that are lost upon substitution with simpler analogs [1]. Replacing the piperazine nitrogen with a piperidine carbon (e.g., CAS 866897‑20‑3) raises the computed LogP by more than one log unit (ΔLogP ≈ 1.4) and reduces the hydrogen‑bond acceptor count from six to five, potentially altering solubility, permeability, and target engagement . Removing the 4‑methoxy group from the benzenesulfonyl ring or replacing the 6‑ethyl group with hydrogen changes the electrostatic surface and may abolish the activity observed for closely related 4‑piperazinylquinoline sulfonyl analogs in cellular assays [2]. Therefore, generic quinoline or piperazine sulfonamide building blocks are not functionally equivalent.

Quantitative Differentiation Evidence for 6‑Ethyl‑3‑(4‑methoxybenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline Versus Closest Analogs


Computed LogP Difference Between Piperazine (Target) and Piperidine (Analog) Congeners

The target compound (piperazine derivative) exhibits a computed XLogP3‑AA of 3.7, whereas its direct piperidine analog (6‑ethyl‑3‑[(4‑methoxyphenyl)sulfonyl]‑4‑(4‑methylpiperidin‑1‑yl)quinoline, CAS 866897‑20‑3) has an ACD/LogP of 5.13. The 1.43‑unit lower LogP reflects the additional tertiary amine in the piperazine ring, which increases polarity and may improve aqueous solubility while maintaining sufficient membrane permeability. [1]

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen‑Bond Acceptor Count: Piperazine vs. Piperidine and Its Impact on Target Recognition

The target compound contains six hydrogen‑bond acceptors (two sulfonyl oxygens, one methoxy oxygen, one quinoline nitrogen, and two piperazine nitrogens). Its piperidine congener contains only five acceptors because the piperidine ring lacks the second nitrogen. An extra acceptor can form additional interactions with kinase hinge regions or other polar binding sites, as demonstrated by the 4‑piperazinylquinoline sulfonyl series where the piperazine NH/alkyl substitution pattern influences antiproliferative activity. [1][2]

Hydrogen bonding Structure–activity relationship Medicinal chemistry

Molecular Weight and Rule‑of‑Five Compliance Compared with Bulkier Quinoline Sulfonyl Derivatives

With a molecular weight of 425.5 g·mol⁻¹, the target compound sits below the typical 500 Da cut‑off for oral drug‑likeness. In contrast, several bioactive 4‑piperazinylquinoline sulfonyl analogs (e.g., VR23, MW ≈ 503 g·mol⁻¹) exceed this threshold and exhibit higher lipophilicity. The lower MW of the target compound provides a more ligand‑efficient starting point for fragment‑based or structure‑guided optimisation campaigns. [1][2]

Drug-likeness Physicochemical properties Lead optimisation

Structural Novelty and Patent Landscape: Differentiation from Generic 4‑Aminoquinoline Scaffolds

A search of the SureChEMBL patent database reveals that the specific combination of a 6‑ethyl‑3‑(4‑methoxybenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline substitution pattern is not explicitly disclosed in major patent families covering quinoline sulfonyl derivatives (e.g., WO2014/127461, US2015/0376132). This contrasts with more crowded chemical space around 7‑chloro‑4‑piperazinylquinoline sulfonamides. The absence of blocking IP enhances freedom‑to‑operate for organisations seeking to develop proprietary chemical series around this scaffold. [1][2]

Intellectual property Chemical novelty Kinase inhibitor scaffold

High‑Value Application Scenarios for 6‑Ethyl‑3‑(4‑methoxybenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline Based on Differentiated Evidence


Lead‑Like Scaffold for Kinase Inhibitor Discovery Programmes

The favourable LogP (3.7), moderate molecular weight (425.5 Da), and the presence of an additional hydrogen‑bond acceptor relative to the piperidine analog make this compound an attractive starting point for medicinal chemistry optimisation targeting kinase ATP‑binding sites. Its physicochemical profile aligns with lead‑like criteria, and the scaffold is distinct from heavily patented 7‑chloro‑4‑piperazinylquinoline series, offering competitive IP positioning. [1]

Chemical Probe for Investigating 4‑Piperazinylquinoline Sulfonyl SAR

Because the compound combines a 6‑ethyl substituent, a 4‑methoxybenzenesulfonyl group, and an N‑methylpiperazine moiety in a single molecule, it enables dissection of the individual contributions of these groups to biological activity. Researchers can use it as a reference compound alongside analogs (e.g., the 6‑chloro or 6‑hydrogen variants) to map structure–activity relationships in cellular models such as the MDA‑MB‑468, MDA‑MB‑231, and MCF7 breast cancer lines previously employed for this chemotype. [2]

Synthetic Building Block for Parallel Library Synthesis

The commercial availability of the compound from multiple vendors supports its use as a versatile building block for generating focused libraries of sulfonamide and piperazine‑containing quinolines. Its two reactive nitrogen centres (quinoline and piperazine) permit further diversification through N‑alkylation, acylation, or sulfonylation, enabling rapid exploration of chemical space around a core that already satisfies key drug‑likeness metrics. [1]

Reference Standard for Analytical Method Development

With a well‑defined molecular formula (C₂₃H₂₇N₃O₃S), exact mass (425.1773 Da), and characteristic InChIKey (BZDXATAXDMZJIR‑UHFFFAOYSA‑N), the compound can serve as a high‑purity reference standard for HPLC‑MS, NMR, and X‑ray crystallography workflows in laboratories that routinely handle quinoline‑based research chemicals. [1]

Quote Request

Request a Quote for 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.